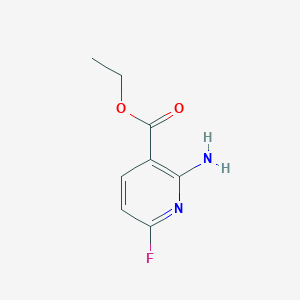

Ethyl 2-amino-6-fluoronicotinate

Description

Ethyl 2-amino-6-fluoronicotinate is a fluorinated nicotinic acid derivative characterized by an amino group at position 2 and a fluorine atom at position 6 of the pyridine ring, with an ethyl ester at the carboxylate position. This compound is structurally significant in medicinal and agrochemical research due to the electronic and steric effects of its substituents. The amino group acts as a strong electron-donating moiety, enhancing reactivity in coupling or substitution reactions, while the fluorine atom contributes to metabolic stability and bioavailability .

Properties

CAS No. |

86724-81-4 |

|---|---|

Molecular Formula |

C8H9FN2O2 |

Molecular Weight |

184.17 g/mol |

IUPAC Name |

ethyl 2-amino-6-fluoropyridine-3-carboxylate |

InChI |

InChI=1S/C8H9FN2O2/c1-2-13-8(12)5-3-4-6(9)11-7(5)10/h3-4H,2H2,1H3,(H2,10,11) |

InChI Key |

OZPWCYIYFOVNIO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-6-fluoronicotinate typically involves the esterification of 2-amino-6-fluoronicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-fluoronicotinate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of 2-nitro-6-fluoronicotinate.

Reduction: Formation of 2-amino-6-fluoronicotinyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-6-fluoronicotinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-6-fluoronicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Ethyl 2-amino-6-fluoronicotinate with structurally related ethyl esters and methyl analogs, highlighting key substituents and inferred properties:

Similarity Analysis

Compounds like 6-Amino-2-fluoronicotinic acid (CAS 210697-20-4, similarity score 0.93) and Methyl 6-(dimethylamino)-2-fluoronicotinate (CAS 86724-85-8, similarity score 0.89) share core structural features but differ in functional groups. The dimethylamino variant introduces enhanced basicity, while the free carboxylic acid form (6-Amino-2-fluoronicotinic acid) offers salt-forming capabilities for pharmaceutical formulations .

Research Findings and Limitations

- Synthetic Utility: this compound’s amino-fluoro motif is advantageous in synthesizing fluorinated heterocycles, a priority in anticancer and antimicrobial drug development.

- Data Gaps : Direct comparative studies on reaction yields or biological activity are sparse. Most inferences derive from substituent effects observed in analogs .

- Contradictions : While trifluoromethyl groups generally increase metabolic resistance, their steric bulk may reduce binding affinity in enzyme assays compared to smaller fluoro substituents .

Biological Activity

Ethyl 2-amino-6-fluoronicotinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of an amino group and a fluorine atom at specific positions on the pyridine ring. Its chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 182.16 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Log P | Not specified |

This compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its fluorine substitution enhances lipophilicity, potentially improving membrane permeability and bioavailability.

In Vitro Studies

In vitro studies have demonstrated that this compound possesses inhibitory effects on certain enzymes, particularly those involved in cancer cell proliferation. For example, studies have shown that it can inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation and cancer progression.

Table 2: Inhibitory Potency of this compound

Case Study 1: Cancer Cell Lines

A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The compound was tested against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, showing IC50 values of approximately 15 µM and 20 µM, respectively.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of this compound in models of neurodegeneration. The compound was shown to reduce oxidative stress markers and improve neuronal survival rates in vitro. This suggests potential applications in treating neurodegenerative diseases.

In Vivo Studies

Preliminary in vivo studies indicate that this compound may exhibit anti-tumor activity when administered to animal models. The compound was evaluated for its pharmacokinetics and biodistribution, demonstrating favorable absorption and retention profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.